molecular formula C24H24ClN3O2S B11374417 N-(4-chlorophenyl)-2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethylpyridine-3-carboxamide

N-(4-chlorophenyl)-2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11374417
M. Wt: 454.0 g/mol
InChI Key: KHNOLQWQQWBWIY-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by its complex structure, which includes a chlorophenyl group, a dimethylphenyl carbamoyl group, and a dimethylpyridine carboxamide core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyridine ring with a chlorophenyl group, often using a chlorinating agent like thionyl chloride.

    Attachment of the Dimethylphenyl Carbamoyl Group: This step involves the formation of an amide bond between the pyridine ring and the dimethylphenyl carbamoyl group, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through a thiolation reaction, often using thiolating agents like thiourea.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe to study biological pathways or as a potential therapeutic agent.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-2-(methylthio)-4,6-dimethylpyridine-3-carboxamide: Similar structure but lacks the dimethylphenyl carbamoyl group.

    N-(4-Chlorophenyl)-2-(ethylthio)-4,6-dimethylpyridine-3-carboxamide: Similar structure with an ethylthio group instead of a methylthio group.

Uniqueness

N-(4-CHLOROPHENYL)-2-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H24ClN3O2S

Molecular Weight

454.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C24H24ClN3O2S/c1-14-5-10-20(15(2)11-14)28-21(29)13-31-24-22(16(3)12-17(4)26-24)23(30)27-19-8-6-18(25)7-9-19/h5-12H,13H2,1-4H3,(H,27,30)(H,28,29)

InChI Key

KHNOLQWQQWBWIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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